molecular formula C6H4BClF2O2 B1598501 3-Chloro-2,6-difluorophenylboronic acid CAS No. 1031226-45-5

3-Chloro-2,6-difluorophenylboronic acid

Cat. No.: B1598501
CAS No.: 1031226-45-5
M. Wt: 192.36 g/mol
InChI Key: ZSMAOKOKSOKHOU-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorophenylboronic acid: is an organoboron compound with the molecular formula C₆H₄BClF₂O₂. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2,6-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It’s also recommended to use personal protective equipment and non-sparking tools to prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,6-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-difluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

    Conditions: The reactions are usually carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: 3-Chloro-2,6-difluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it useful in the development of pharmaceuticals with improved efficacy and stability.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its unique chemical properties enable the development of materials with specific electronic and mechanical characteristics.

Comparison with Similar Compounds

  • 2,6-Difluorophenylboronic acid
  • 3-Chloro-2-fluorophenylboronic acid
  • 4-Chloro-2,6-difluorophenylboronic acid

Uniqueness: 3-Chloro-2,6-difluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific cross-coupling reactions. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of the compound, providing advantages in the synthesis of complex organic molecules.

Properties

IUPAC Name

(3-chloro-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMAOKOKSOKHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397533
Record name 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031226-45-5
Record name 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-difluorobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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